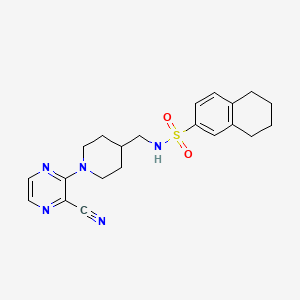

N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-5,6,7,8-四氢萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

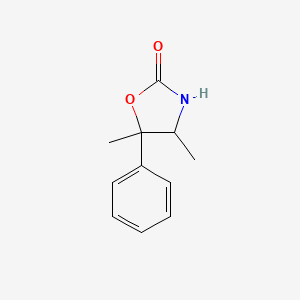

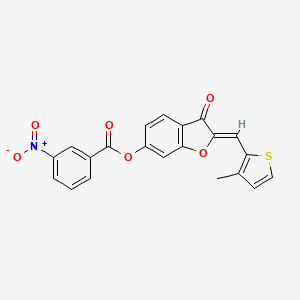

The compound N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a novel chemical entity that appears to be related to various sulfonamide derivatives with potential biological activities. The structure suggests that it could interact with various biological targets due to the presence of a sulfonamide group, a tetrahydronaphthalene moiety, and a cyanopyrazinyl piperidine fragment.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported in the literature. For instance, a series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, where modifications to the phenylamine and sulfonamide groups were key to increasing potency and selectivity . Another study reported the synthesis of tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties, which involved reactions such as condensation with hydrazine hydrate and cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a piperidinyl group attached to a cyanopyrazin moiety, which is known to be a versatile pharmacophore in drug design. The tetrahydronaphthalene sulfonamide core is a common feature in compounds with a wide range of biological activities, including antipsychotic agents . The presence of these functional groups suggests that the compound could have interesting binding properties and biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives are known to undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. For example, the sulfonamide group can participate in reactions with different amines to form new derivatives . The cyanopyrazin moiety could also undergo nucleophilic substitution reactions, potentially leading to a variety of analogs with different properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are not detailed in the provided papers, related compounds have been characterized using techniques such as 1H-NMR, IR, and elemental analysis . These techniques can provide valuable information about the purity, molecular structure, and functional groups present in the compound. The physical properties such as solubility, melting point, and stability can be inferred based on the known properties of similar sulfonamide derivatives.

科学研究应用

受体活性和药物设计

与N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-5,6,7,8-四氢萘-2-磺酰胺在结构上相关的化合物已被广泛研究其受体活性。例如,对于在哌嗪和磺酰胺基团中进行修饰的四氢萘衍生物已显示出对5-羟色胺(5-HT)受体(如5-HT7受体)具有显著的亲和力,突显了它们在神经系统疾病药物设计中的潜力。对这些化合物中的结构-活性关系(SAR)的探索有助于理解其化学结构的修饰如何影响其与特定受体的相互作用,从而促进更有效和选择性药物的发展(Leopoldo et al., 2007),(Leopoldo et al., 2008)。

抗精神病药物

另一个感兴趣的领域是非典型抗精神病药物的开发。例如,哌啶-1-基-苯基-芳基磺酰胺已显示出对5-HT(2C)和5-HT(6)受体具有高亲和力,使其成为治疗精神病和其他精神障碍的候选药物。这些研究对于发现新的治疗选择至关重要,这些选择相比现有治疗方案具有更好的疗效和减少的副作用(Park et al., 2010)。

PET扫描成像剂

合成正电子发射断层扫描(PET)放射示踪剂的类似物也是一个重要的应用。对四氢萘衍生物脂溶性的修饰,旨在创造适合PET成像的候选药物,突显了化学结构在这些化合物的药代动力学和生物分布中的重要性。这些研究促进了为各种疾病,包括癌症,开发新的诊断工具,通过改善引物化合物的性能以获得更好的体内成像能力(Abate et al., 2011)。

属性

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S/c22-14-20-21(24-10-9-23-20)26-11-7-16(8-12-26)15-25-29(27,28)19-6-5-17-3-1-2-4-18(17)13-19/h5-6,9-10,13,16,25H,1-4,7-8,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNXSNPAFSXRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)